

"N,2'-Dimethylformanilide" fundamental chemical properties

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Compound of Interest

Compound Name: *N,2'-Dimethylformanilide*

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N,2'-Dimethylformanilide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,2'-Dimethylformanilide, also known as N-methyl-N-(o-tolyl)formamide, is an organic compound with the chemical formula $C_9H_{11}NO$. It belongs to the class of disubstituted formamides, characterized by a formyl group attached to a nitrogen atom which is also bonded to a methyl group and an o-tolyl group. This guide provides a detailed overview of its fundamental chemical properties, synthesis, and safety information, drawing from available predicted and experimental data.

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of **N,2'-Dimethylformanilide** is presented below. It is important to note that while some experimental data is available for related isomers, specific experimental values for properties like melting point and solubility for **N,2'-Dimethylformanilide** are not widely reported in readily accessible literature. Much of the available data is based on computational predictions.

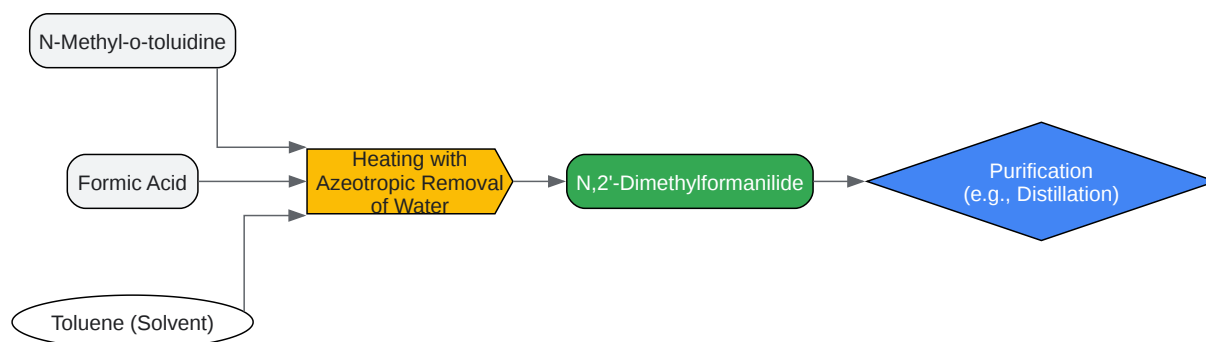
Table 1: Physicochemical Properties of **N,2'-Dimethylformanilide**

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ NO	--INVALID-LINK--[1]
Molecular Weight	149.19 g/mol	--INVALID-LINK--[1]
Boiling Point	206 °C (Predicted)	--INVALID-LINK--
Density	1.057 ± 0.06 g/cm ³ (Predicted)	--INVALID-LINK--
Refractive Index	1.5370 - 1.5410 (Predicted)	--INVALID-LINK--
pKa	1.21 ± 0.50 (Predicted)	--INVALID-LINK--
Physical State	Not specified (likely a liquid at room temperature based on predicted melting point of related isomers)	Inferred
Solubility	No specific data available. Likely soluble in organic solvents.	Inferred
Melting Point	No specific data available.	

Synthesis and Purification

Detailed experimental protocols for the synthesis of **N,2'-Dimethylformanilide** are not readily available. However, a general approach for the synthesis of N-substituted formamides involves the formylation of the corresponding secondary amine. In this case, the precursor would be N-methyl-o-toluidine.

A plausible synthetic route is the reaction of N-methyl-o-toluidine with a formylating agent, such as formic acid or a derivative thereof. A general procedure for a similar compound, N-methylformanilide, involves heating the corresponding N-methylaniline with formic acid in a solvent like toluene to facilitate the removal of water via azeotropic distillation. This method could likely be adapted for the synthesis of **N,2'-Dimethylformanilide** from N-methyl-o-toluidine.



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Caption: Plausible synthesis workflow for **N,2'-Dimethylformanilide**.

Purification

Purification of the crude product would likely involve distillation under reduced pressure to prevent decomposition at high temperatures. Further purification, if necessary, could be achieved through column chromatography.

Spectroscopic Characterization

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for **N,2'-Dimethylformanilide** is not currently available in public databases. However, based on its structure, the following characteristic signals can be predicted:

- ^1H NMR: Signals corresponding to the formyl proton (CHO), the N-methyl protons (N-CH₃), the aromatic protons of the tolyl group, and the tolyl methyl protons (Ar-CH₃). Due to restricted rotation around the amide C-N bond, it is possible that the N-methyl and aromatic protons could show complex splitting or multiple signals at room temperature.
- ^{13}C NMR: Resonances for the carbonyl carbon (C=O), the N-methyl carbon, and the carbons of the tolyl group.

- IR Spectroscopy: A strong absorption band characteristic of the amide C=O stretch would be expected in the region of 1650-1680 cm^{-1} . C-H stretching and aromatic ring vibrations would also be present.
- Mass Spectrometry: The molecular ion peak $[\text{M}]^+$ would be expected at m/z 149.19.

Reactivity and Stability

Formamides are generally stable compounds. However, they can be hydrolyzed to the corresponding amine and formic acid under acidic or basic conditions. **N,2'-**

Dimethylformanilide is expected to be stable under normal storage conditions, though it should be protected from strong acids and bases.

Safety and Handling

A specific material safety data sheet (MSDS) for **N,2'-Dimethylformanilide** is not widely available. However, based on the data for similar compounds like N,N-Dimethylformamide, caution should be exercised when handling this chemical.[\[2\]](#)

General Safety Precautions:

- Work in a well-ventilated area, preferably under a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- In case of contact, flush the affected area with copious amounts of water and seek medical attention.
- Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature regarding the biological activity or interaction of **N,2'-Dimethylformanilide** with any specific signaling pathways. Drug

development professionals should consider this compound as a novel chemical entity requiring full toxicological and pharmacological profiling.

Applications

The applications of **N,2'-Dimethylformanilide** are not well-documented. However, based on the utility of other N-substituted formamides, it could potentially be used as:

- A high-boiling point polar aprotic solvent in organic synthesis.
- A reagent or intermediate in the synthesis of more complex molecules in the pharmaceutical or agrochemical industries.

Conclusion

N,2'-Dimethylformanilide is a chemical compound for which there is limited publicly available experimental data. While its basic chemical identity is established, a comprehensive understanding of its physical properties, reactivity, and biological effects requires further experimental investigation. This guide serves as a summary of the currently available information and provides a framework for researchers and professionals working with this compound. It is imperative to handle **N,2'-Dimethylformanilide** with care, assuming it may possess hazards similar to other related formamides, until more specific safety data becomes available.

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